2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol
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Overview
Description
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol is an organic compound with a unique structure that includes a cyclohexylidene group and an aminoethanol moiety
Preparation Methods
The synthesis of 2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexanone with aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol can be compared with similar compounds such as:
Dimethylethanolamine: Similar in structure but with different functional groups and properties.
Ethanolamine: Shares the aminoethanol moiety but lacks the cyclohexylidene group.
Aminoethylethanolamine: Contains similar functional groups but with different structural arrangements. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
91207-62-4 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexylidene)amino]ethanol |
InChI |
InChI=1S/C11H21NO/c1-9-6-10(12-4-5-13)8-11(2,3)7-9/h9,13H,4-8H2,1-3H3 |
InChI Key |
RONVDXRGHKURMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NCCO)CC(C1)(C)C |
Origin of Product |
United States |
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